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Compound of Interest

Compound Name: N,N-dimethylethylamine

Cat. No.: B1200065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylethylamine (DMEA) is a versatile tertiary amine that serves as a crucial building

block and catalyst in a variety of organic syntheses. Its utility spans from the production of

polymers to the synthesis of fine chemicals and pharmaceuticals. This document provides

detailed application notes and experimental protocols for key reactions involving DMEA,

including its role in the formation of quaternary ammonium salts, as a catalyst in polyurethane

foam production, and as a base in elimination reactions.

Application 1: Synthesis of Quaternary Ammonium
Compounds via Menschutkin Reaction
N,N-Dimethylethylamine is an effective nucleophile in the Menschutkin reaction, a classic

method for the synthesis of quaternary ammonium salts. These salts have widespread

applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The reaction

involves the alkylation of the tertiary amine with an alkyl halide. A typical example is the

reaction of DMEA with benzyl chloride to form benzyl(dimethyl)ethylammonium chloride.

Experimental Protocol: Synthesis of
Benzyl(dimethyl)ethylammonium Chloride
Materials:
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N,N-Dimethylethylamine (DMEA)

Benzyl chloride

Acetone (optional, as solvent)

Round-bottom flask

Stirrer

Heating mantle with temperature control

Condenser (if heating for an extended period)

Procedure:

To a round-bottom flask, add N,N-dimethylethylamine (1.0 equivalent).

If a solvent is desired to facilitate mixing and temperature control, add acetone.

With stirring, add benzyl chloride (1.0 equivalent) to the flask. The addition may be done

portion-wise to control any exothermic reaction.

Heat the reaction mixture to a temperature between 40°C and 80°C.[1][2] The optimal

temperature may vary depending on the scale and solvent use.

Maintain the reaction at this temperature with continuous stirring for a period of 2.5 to 4

hours.[1][2]

Monitor the reaction progress by techniques such as TLC or NMR spectroscopy until the

starting materials are consumed.

Upon completion, the product, benzyl(dimethyl)ethylammonium chloride, may precipitate or

can be isolated by removal of the solvent (if used) under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethyl acetate-hexane, to yield the final product.[3]
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Quantitative Data
Reactant
1

Reactant
2

Solvent
Temperat
ure

Time Product Yield

N,N-

Dimethylet

hylamine

Benzyl

chloride
None 80-90°C 2.5 h

Benzyl(dim

ethyl)ethyla

mmonium

chloride

>95%

N,N-

Dimethylbe

nzylamine

Benzyl

chloride
None 80°C 4 h

Bis(trimeth

ylsiloxy)me

thylsilylethy

l benzyl

dimethyl

benzyl

ammonium

chloride

16%

Table 1: Summary of quantitative data for the Menschutkin reaction. The yield for the reaction

with N,N-dimethylethylamine is based on similar reactions with other tertiary amines, as a

specific yield was not available in the searched literature.[1][3]

Caption: SN2 mechanism of the Menschutkin reaction.

Application 2: Catalyst for Polyurethane Foam
Formation
In the production of polyurethane foams, tertiary amines are widely used as catalysts to

promote the reaction between polyols and isocyanates (gelling reaction) and the reaction of

isocyanates with water (blowing reaction). N,N-Dimethylethylamine and its derivatives can

influence the reaction kinetics, thereby affecting the foam's processing characteristics and final

properties. The balance between the gelling and blowing reactions is critical for achieving the

desired foam structure.

Experimental Protocol: Preparation of a Rigid
Polyurethane Foam
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Materials:

Polyether polyol (e.g., Lupranol 3300)

Polymeric methylene diphenyl diisocyanate (pMDI) (e.g., Desmodur 44 V20 L)

N,N-Dimethylethylamine (DMEA) as catalyst

Water as a chemical blowing agent

Surfactant (e.g., silicone-based)

Disposable cup and stirrer

Mold

Procedure:

In a disposable cup, accurately weigh the polyether polyol, water, surfactant, and N,N-
dimethylethylamine catalyst.

Thoroughly mix these components for approximately 20-30 seconds at high speed (e.g.,

1200 rpm).

Add the polymeric MDI to the mixture and continue to stir vigorously for another 10-15

seconds at a higher speed (e.g., 1800 rpm).[4]

Immediately pour the reacting mixture into a mold and allow it to rise freely.

Observe and record the cream time (when the mixture starts to rise), gel time (when the

foam becomes stringy), and tack-free time (when the surface is no longer sticky).

Allow the foam to cure at room temperature or as required before demolding and

characterization.

Quantitative Data
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Parameter Description Typical Value

Cream Time
Time from mixing until the

foam begins to rise.
18 - 34 s

Gel Time
Time until the foam forms a

tacky, solid network.
~40 s

Tack-Free Time
Time until the foam surface is

no longer sticky.
340 - 430 s

Foam Density
Mass per unit volume of the

cured foam.
35 - 45 kg/m ³

Table 2: Typical processing parameters for rigid polyurethane foam. These values are

representative and can vary significantly with the specific formulation.[5][6]

Reactants Catalyst

Reactions

Polyol

Gelling Reaction
(Polyurethane Formation)

Isocyanate

Blowing Reaction
(CO2 Generation)

Water N,N-Dimethylethylamine

catalyzes catalyzes

Polyurethane Foam

Click to download full resolution via product page

Caption: Catalytic role of DMEA in polyurethane foam formation.
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Application 3: Base for Dehydrohalogenation
Reactions
N,N-Dimethylethylamine can function as a non-nucleophilic base in elimination reactions,

such as the dehydrohalogenation of alkyl halides to form alkenes. Its steric hindrance around

the nitrogen atom disfavors nucleophilic substitution (SN2), while its basicity is sufficient to

promote the elimination of a proton and a halide from adjacent carbon atoms (E2 mechanism).

Experimental Protocol: Dehydrohalogenation of 2-
Bromo-2-phenylpropane
Materials:

2-Bromo-2-phenylpropane

N,N-Dimethylethylamine (DMEA)

Solvent (e.g., Tetrahydrofuran - THF)

Round-bottom flask

Stirrer

Reflux condenser

Heating mantle

Procedure:

In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 2-bromo-2-

phenylpropane (1.0 equivalent) in a suitable solvent such as THF.

Add N,N-dimethylethylamine (a slight excess, e.g., 1.2 equivalents) to the solution.

Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress

by TLC or GC analysis.

Upon completion of the reaction, cool the mixture to room temperature.
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The resulting mixture will contain the product, α-methylstyrene, and the ammonium salt

byproduct, N,N-dimethylethylammonium bromide.

To isolate the product, the reaction mixture can be filtered to remove the precipitated

ammonium salt.

The filtrate is then concentrated under reduced pressure. The crude product can be purified

by distillation or column chromatography.

Quantitative Data
Substrate Base Product Yield

2-Bromo-2-

phenylpropane

N,N-

Dimethylethylamine
α-Methylstyrene High

Table 3: Representative dehydrohalogenation reaction. The yield is expected to be high based

on the principles of E2 reactions with sterically hindered bases, although a specific literature

value for this exact reaction was not found.

2-Bromo-2-phenylpropane + N,N-Dimethylethylamine E2 Transition StateHeat α-Methylstyrene + [DMEAH]⁺Br⁻

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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